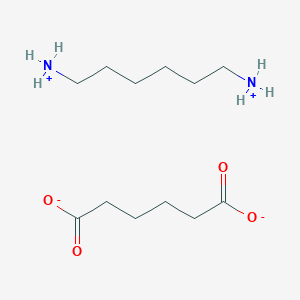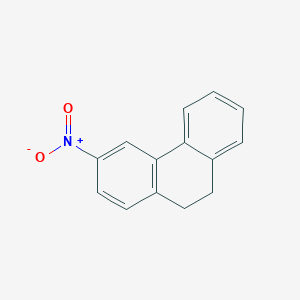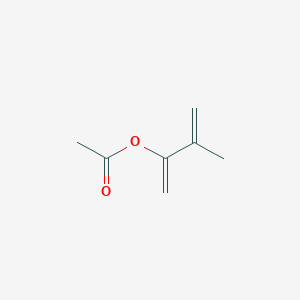![molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0](/img/structure/B106449.png)
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate
Overview
Description
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C₈H₁₅NO₃S. It is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family.
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family oftropane alkaloids , which are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22As it is structurally related to tropane alkaloids, it may have similar biological activities .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate typically involves the reaction of 1-azabicyclo[2.2.2]octane with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the bicyclic structure attacks the methanesulfonyl chloride, resulting in the formation of the methanesulfonate ester .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar compounds to 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate include other azabicyclo compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural and chemical properties.
8-Azabicyclo[3.2.1]octane: Known for its applications in the synthesis of tropane alkaloids and other biologically active molecules.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMSVFKCNTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)


![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)





![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

